5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both a thiazole and a pyridine ring. The presence of these rings makes it an interesting compound for various chemical and biological applications. The thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, while the pyridine ring is a common structural motif in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate is then reacted with a pyridine derivative under appropriate conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carboxylic acid.
Reduction: 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-methanol.
Substitution: Various substituted thiazole and pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can act as a ligand for metal ions. These interactions can modulate the activity of biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxy-1,3-thiazol-4-yl)pyridine-3-carbaldehyde
- 5-(3-Methoxy-1,2-thiazol-4-yl)pyridine-3-carbaldehyde
- 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde
Uniqueness
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde is unique due to the specific positioning of the methoxy group and the thiazole ring. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds. The presence of both the thiazole and pyridine rings also provides a versatile scaffold for further chemical modifications .
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-(3-methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10-3-9(15-12-10)8-2-7(6-13)4-11-5-8/h2-6H,1H3 |
InChI Key |
HYQIUTKHRBVUEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.